4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane
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Overview
Description
4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane is a complex organic compound characterized by a spirocyclic structure. This compound features a unique arrangement of oxygen, nitrogen, and sulfur atoms within its molecular framework, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
The synthesis of 4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,9-dioxa-4-azaspiro[5.5]undecane with phenylmethanesulfonyl chloride under basic conditions. The reaction conditions often require the use of solvents like dichloromethane and bases such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Scientific Research Applications
4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved often include binding to active sites of enzymes, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:
1,9-dioxa-4-azaspiro[5.5]undecane: Lacks the phenylmethanesulfonyl group, making it less reactive in certain chemical reactions.
1,3-dioxane-1,3-dithiane spiranes: These compounds contain sulfur atoms in their rings, leading to different chemical and biological properties.
Bis(1,3-oxathiane) spiranes: Similar in structure but with different heteroatoms, affecting their stereochemistry and reactivity.
This compound stands out due to its unique combination of oxygen, nitrogen, and sulfur atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-benzylsulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c17-21(18,12-14-4-2-1-3-5-14)16-8-11-20-15(13-16)6-9-19-10-7-15/h1-5H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZNXXDMKMWCSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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